molecular formula C9H7BrN2 B1376827 3-bromo-5-(1H-pyrrol-1-yl)pyridine CAS No. 1215911-30-0

3-bromo-5-(1H-pyrrol-1-yl)pyridine

Cat. No.: B1376827
CAS No.: 1215911-30-0
M. Wt: 223.07 g/mol
InChI Key: OVGRYMOLPRDYBX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(1H-pyrrol-1-yl)pyridine typically involves the bromination of 5-(1H-pyrrol-1-yl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane at room temperature . The reaction proceeds smoothly, yielding the desired product with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure maximum yield and purity, as well as implementing safety measures to handle large quantities of brominating agents.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-(1H-pyrrol-1-yl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while Suzuki-Miyaura coupling would produce a biaryl compound .

Mechanism of Action

The mechanism of action of 3-bromo-5-(1H-pyrrol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrrole and pyridine rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-5-(1H-pyrrol-1-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. The presence of both pyridine and pyrrole rings allows for versatile interactions with various biological targets, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name

3-bromo-5-pyrrol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-5-9(7-11-6-8)12-3-1-2-4-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGRYMOLPRDYBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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